![molecular formula C13H28O5Si B14340019 Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane CAS No. 106146-60-5](/img/structure/B14340019.png)
Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane: is an organosilicon compound with the molecular formula C12H26O5Si . This compound is characterized by the presence of an epoxy group and a silane group, making it a versatile chemical used in various applications, including as a coupling agent and in the synthesis of advanced materials .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane typically involves the reaction of 3-chloropropyltriethoxysilane with glycidol . The reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide . The process involves the nucleophilic substitution of the chlorine atom by the glycidol, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography , are common in industrial settings .
化学反应分析
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis in the presence of water, leading to the formation of silanols and ethanol.
Condensation: The silanol groups formed can further condense to form siloxane bonds, which are essential in the formation of silicone polymers.
Epoxide Ring-Opening: The epoxy group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts.
Condensation: Silanols, heat, and sometimes catalysts like .
Epoxide Ring-Opening: Nucleophiles (amines, alcohols, thiols), often under mild conditions.
Major Products:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Epoxide Ring-Opening: Various functionalized products depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a coupling agent to improve the adhesion between organic and inorganic materials.
- Involved in the synthesis of hybrid materials and nanocomposites .
Biology:
- Utilized in the modification of biomolecules for enhanced stability and functionality.
- Employed in the development of biosensors and diagnostic tools .
Medicine:
- Investigated for drug delivery systems due to its ability to form stable bonds with various drug molecules.
- Used in the synthesis of biocompatible materials for medical implants .
Industry:
- Applied in the production of coatings, adhesives, and sealants.
- Used in the formulation of advanced ceramics and glass materials .
作用机制
The mechanism of action of Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane primarily involves its ability to form covalent bonds with both organic and inorganic substrates. The epoxy group can react with nucleophiles, while the silane group can undergo hydrolysis and condensation reactions to form siloxane bonds. These properties make it an effective coupling agent and a versatile building block in various chemical syntheses .
相似化合物的比较
- Trimethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane
- Triethoxysilane
- Trimethoxysilane
Comparison:
- Trimethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane: Similar in structure but with methoxy groups instead of ethoxy groups. This difference can affect the reactivity and solubility of the compound .
- Triethoxysilane: Lacks the epoxy group, making it less versatile in certain applications but still useful as a reducing agent and in hydrosilylation reactions .
- Trimethoxysilane: Similar to Triethoxysilane but with methoxy groups. It is commonly used in the production of silicone materials and as a coupling agent .
Conclusion
Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane is a versatile organosilicon compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in scientific research and industrial production.
属性
CAS 编号 |
106146-60-5 |
|---|---|
分子式 |
C13H28O5Si |
分子量 |
292.44 g/mol |
IUPAC 名称 |
triethoxy-[3-[2-(oxiran-2-yl)ethoxy]propyl]silane |
InChI |
InChI=1S/C13H28O5Si/c1-4-16-19(17-5-2,18-6-3)11-7-9-14-10-8-13-12-15-13/h13H,4-12H2,1-3H3 |
InChI 键 |
GFELWHWIEZEVQC-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCOCCC1CO1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


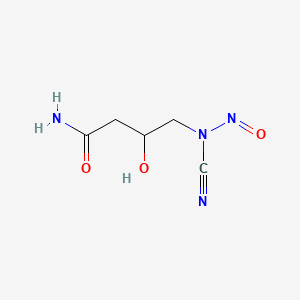

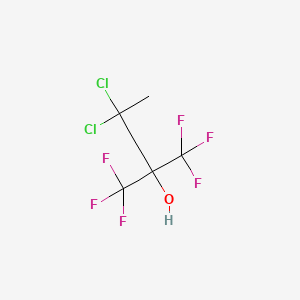
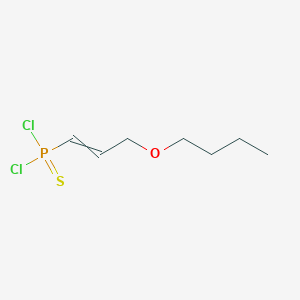
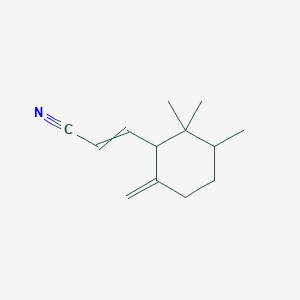
![N-[(3-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14339964.png)
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)
![1,2-Ethanediamine, N-(2-aminoethyl)-N'-[(4-ethenylphenyl)methyl]-](/img/structure/B14339975.png)
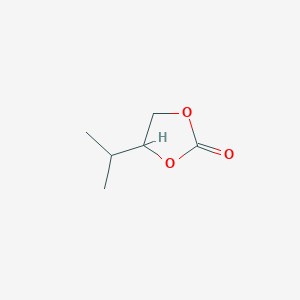
![1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine](/img/structure/B14339991.png)
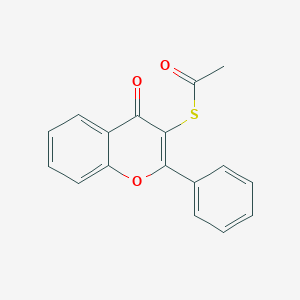
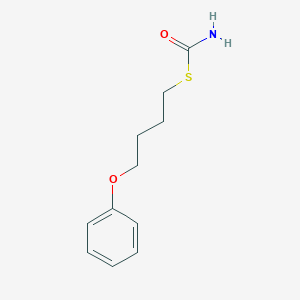
![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
